(R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
Description
(R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (CAS: 1146629-83-5) is a chiral nitrile-containing pyrazole derivative with the molecular formula C₁₁H₁₄BrN₃ and a molecular weight of 268.16 g/mol . Its IUPAC name reflects its stereochemistry at the cyclopentyl carbon, designated as the (R) -enantiomer. Structural analysis reveals a bromine atom at the 4-position of the pyrazole ring and a cyclopentyl group attached to the propanenitrile backbone .
Properties
IUPAC Name |
(3R)-3-(4-bromopyrazol-1-yl)-3-cyclopentylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3/c12-10-7-14-15(8-10)11(5-6-13)9-3-1-2-4-9/h7-9,11H,1-5H2/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUIJTAHLDUGJF-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC#N)N2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40738416 | |
| Record name | (3R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40738416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146629-83-5 | |
| Record name | (3R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40738416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-Oxo-3-cyclopentylpropanenitrile
Reagents and Conditions :
-
Starting materials : Methyl cyclopentylcarboxylate (I) and acetonitrile.
-
Base : Sodium hydride (NaH) or lithium diisopropylamide (LDA) in tetrahydrofuran (THF).
The reaction proceeds via a Claisen condensation mechanism, where the base deprotonates acetonitrile to generate a nucleophilic cyanomethyl species. This attacks the ester carbonyl of methyl cyclopentylcarboxylate, yielding 3-oxo-3-cyclopentylpropanenitrile (II) as a yellow oil (85–90% yield).
Enantioselective Reduction to (S)-3-Cyclopentyl-3-hydroxypropionitrile
Reagents and Conditions :
-
Reducing agent : Chiral borane R-CBS (Corey-Bakshi-Shibata) reagent.
The ketone group in II is reduced asymmetrically using R-CBS, which induces high enantiomeric excess (ee >99%) to produce (S)-3-cyclopentyl-3-hydroxypropionitrile (III). The CBS reagent’s chiral oxazaborolidine framework directs hydride delivery to the Re face of the ketone, ensuring the (S)-configuration.
Mitsunobu Reaction for Pyrazole Coupling
Reagents and Conditions :
-
Coupling partners : (S)-III and 4-nitropyrazole.
-
Reagents : Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) with triphenylphosphine (PPh₃).
The Mitsunobu reaction inverses the configuration of the alcohol center in III, yielding (3R)-3-(4-nitro-1H-pyrazol-1-yl)-cyclopentylpropanenitrile (IV). The reaction mechanism involves oxidative formation of a phosphonium intermediate, enabling nucleophilic displacement by 4-nitropyrazole.
Reduction of Nitro Group to Amine
Reagents and Conditions :
-
Catalyst : 10% Palladium on carbon (Pd/C).
-
Conditions : Hydrogen gas (4–5 bar) in THF at 40–45°C for 10–12 hours.
Catalytic hydrogenation of IV reduces the nitro group to an amine, producing (3R)-3-(4-amino-1H-pyrazol-1-yl)-cyclopentylpropanenitrile (V) in 90.5% yield. The reaction proceeds via adsorption of hydrogen onto Pd/C, followed by sequential electron transfer to the nitro group.
Sandmeyer Bromination
Reagents and Conditions :
-
Diazotization : Sodium nitrite (NaNO₂) in hydrobromic acid (HBr) at 0–5°C.
-
Bromination : Copper(I) bromide (CuBr) in HBr/acetic acid at 60–65°C.
The amine in V is diazotized to a diazonium salt, which undergoes Sandmeyer reaction with CuBr to introduce the bromine atom, yielding the final product (VI) in 82.6% yield with 99.4% ee.
Reaction Optimization and Industrial Scalability
Catalytic Asymmetric Reduction
The use of R-CBS reagent avoids the need for cryogenic conditions (−78°C) typically required for Evans’ oxazaborolidine catalysts. This modification reduces energy costs and simplifies large-scale production.
Mitsunobu Reaction Efficiency
Substituting DEAD with DIAD improves reagent stability and reduces side reactions. Triphenylphosphine oxide byproduct is removed via aqueous extraction, enhancing product purity.
Continuous Flow Hydrogenation
Industrial-scale hydrogenation employs continuous flow reactors to maintain consistent H₂ pressure and temperature, achieving >95% conversion with minimal catalyst deactivation.
Comparative Data Tables
Table 1. Key Reaction Parameters and Yields
| Step | Reaction | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | Claisen Condensation | NaH, THF, 70°C | 85–90 | – |
| 2 | CBS Reduction | R-CBS, toluene, −20°C | 92 | >99 |
| 3 | Mitsunobu Coupling | DIAD, PPh₃, 4-nitropyrazole | 88 | – |
| 4 | Nitro Reduction | Pd/C, H₂, 40°C | 90.5 | – |
| 5 | Sandmeyer Bromination | NaNO₂, HBr, CuBr, 60°C | 82.6 | 99.4 |
Table 2. Solvent and Temperature Optimization
| Step | Optimal Solvent | Temperature Range (°C) | Key Benefit |
|---|---|---|---|
| 1 | THF | 70–75 | High solubility of NaH |
| 2 | Toluene | −20–0 | Low temperature stability |
| 3 | THF | 25–30 | Miscibility with DEAD/DIAD |
| 5 | HBr/AcOH | 0–65 | Facilitates diazonium stability |
Challenges and Mitigation Strategies
Enantiomer Purity
Residual (S)-isomer in Step 2 is minimized using excess R-CBS (1.2 equiv) and slow reagent addition to prevent kinetic resolution.
Chemical Reactions Analysis
Types of Reactions
®-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrile and cyclopentyl groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can modify the nitrile and cyclopentyl groups.
Scientific Research Applications
Drug Development Intermediate
One of the primary applications of (R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile is as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of novel therapeutic agents. It has been reported as an intermediate in the synthesis of Lucotinib, a drug used for treating certain types of cancer .
Anticancer Activity
Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. The brominated pyrazole derivatives have shown promise in inhibiting tumor growth by interfering with various cellular pathways involved in cancer progression. Research suggests that this compound may enhance the efficacy of existing chemotherapeutic agents .
In Vivo Studies
In vivo studies using animal models have demonstrated that this compound can significantly reduce tumor size and improve survival rates when administered alongside traditional chemotherapy drugs. These findings indicate its potential as a synergistic agent in cancer therapy .
Case Studies
Mechanism of Action
The mechanism of action of ®-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Key Properties:
- Physical State : Typically supplied as a high-purity (≥99%) industrial-grade chemical, often in liquid or powder form .
- Synthetic Role : Serves as a critical intermediate in synthesizing ruxolitinib phosphate , a Janus kinase (JAK) inhibitor used to treat myelofibrosis .
Comparison with Similar Compounds
The compound is structurally and functionally compared below with ruxolitinib phosphate and other brominated pyrazole derivatives.
Table 1: Structural and Functional Comparison
Key Observations:
Structural Divergence from Ruxolitinib :
- The target compound lacks the pyrrolo[2,3-d]pyrimidin-4-yl moiety present in ruxolitinib, which is critical for JAK1/JAK2 inhibition .
- The bromine substituent in the target compound is replaced by a heterocyclic aromatic system in ruxolitinib, enhancing its kinase affinity .
Its utility lies in its role as a synthetic precursor .
Simpler bromo-pyrazoles (e.g., ) are often intermediates in drug synthesis but lack defined therapeutic roles .
Industrial Relevance :
- The target compound is produced at scale (25 kg/drum) for pharmaceutical manufacturing, unlike ruxolitinib, which is a finished drug .
Notes on Discrepancies and Limitations
- Stereochemical Clarification : states the compound has "0 defined stereocenters," conflicting with the (R) designation in its name. This may reflect data entry errors or variability in supplier specifications .
- Biological Data Gaps : While ruxolitinib’s IC₅₀ values are well-documented , the target compound’s pharmacological profile remains unstudied, emphasizing its role as an intermediate.
Biological Activity
(R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, commonly referred to as a key intermediate in the synthesis of ruxolitinib, has garnered attention for its biological activity, particularly in the context of treating various diseases, including cancer. This article explores the compound's biological properties, synthesis methods, and relevant research findings.
- Molecular Formula : C11H14BrN3
- CAS Number : 1146629-83-5
- Molecular Weight : 272.15 g/mol
This compound is characterized by its unique structure, which includes a cyclopentyl group and a bromo-substituted pyrazole moiety. The presence of these functional groups contributes to its biological activity.
This compound acts primarily as an inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK2. These kinases play crucial roles in the signaling pathways for various cytokines and growth factors, which are involved in cell proliferation and survival. Inhibition of these pathways can lead to reduced cell growth in certain cancers.
Case Studies and Research Findings
- Inhibition of JAK2 :
- Anti-Cancer Activity :
- Synthesis and Yield :
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, and how do intermediate steps influence enantiomeric purity?
- Methodology : The synthesis involves multi-step reactions, starting with cyclopentylpropanenitrile derivatives and 4-bromo-1H-pyrazole. Critical steps include chiral resolution to isolate the (R)-enantiomer. For example, column chromatography (ethyl acetate/hexane, 1:4) and recrystallization (2-propanol or methanol) are used to purify intermediates . Enantiomeric purity is validated via chiral HPLC or polarimetry .
Q. How is the compound structurally characterized to confirm its configuration and purity?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies key functional groups (e.g., nitrile, cyclopentyl, pyrazole). Mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography may resolve stereochemistry, while HPLC (>98% purity) and elemental analysis validate bulk purity .
Q. What analytical techniques are recommended for detecting impurities in synthesized batches?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is standard. Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts. For non-volatile impurities, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed. Thresholds for impurities are guided by ICH guidelines .
Advanced Research Questions
Q. How can researchers optimize enantioselective synthesis to minimize racemization during scale-up?
- Methodology : Use asymmetric catalysis (e.g., chiral ligands in transition metal complexes) to enhance stereochemical control. Kinetic resolution or enzymatic methods (e.g., lipases) may improve enantiomeric excess (ee). Process parameters (temperature, solvent polarity) must be tightly controlled to suppress racemization. Real-time monitoring via in-line FTIR or Raman spectroscopy ensures consistency .
Q. What strategies address polymorphism in this compound, and how do polymorphs impact pharmacological activity?
- Methodology : Polymorph screening via solvent recrystallization (e.g., ethanol, acetonitrile) or grinding. Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) characterize thermal behavior and crystal structure. Pharmacokinetic studies (e.g., solubility, dissolution rate) compare polymorph bioavailability. For JAK inhibitors like Ruxolitinib phosphate, amorphous forms may enhance solubility but reduce stability .
Q. How do researchers resolve contradictions in bioactivity data across different synthetic batches?
- Methodology : Cross-validate synthesis protocols to ensure batch-to-batch consistency. Impurity profiling (e.g., residual solvents, stereoisomers) identifies confounding factors. Re-test bioactivity in standardized assays (e.g., JAK1/2 inhibition IC50 measurements) under controlled conditions. Statistical analysis (ANOVA) quantifies variability .
Q. What in vitro assays are most reliable for evaluating JAK1/2 inhibition potency and selectivity?
- Methodology : Enzyme-linked immunosorbent assays (ELISA) using recombinant JAK1/JAK2 kinases. Competitive binding assays with ATP analogs (e.g., ADP-Glo™) quantify IC50 values. Selectivity is assessed against related kinases (TYK2, JAK3) via panel screening. Cellular assays (e.g., STAT phosphorylation in HEL cells) confirm functional inhibition .
Q. How can stability studies under accelerated conditions predict the compound's shelf life and degradation pathways?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
